REACTION_SMILES
|
[AlH4-:15].[CH3:24][S:25](=[O:26])[CH3:27].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:12][CH3:13])[c:6]([C:7]([O:8][CH3:9])=[O:10])[cH:11]1.[Cl:28][CH2:29][Cl:30].[Li+:14].[Na:20][C:21]#[N:22].[OH2:23].[S:16]([Cl:17])([Cl:18])=[O:19]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:12][CH3:13])[c:6]([CH2:7][C:21]#[N:22])[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[AlH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(Cl)ccc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Cl)cc1CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |